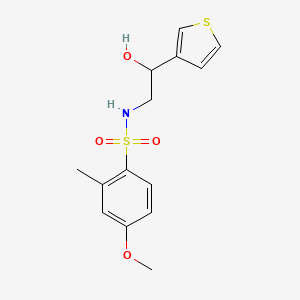

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their wide range of applications, particularly in the field of medicine as antibiotics .

Molecular Structure Analysis

The compound contains two thiophene rings, which are five-membered aromatic rings with a sulfur atom. Thiophenes are known to be electron-rich and can undergo electrophilic aromatic substitution .Chemical Reactions Analysis

Thiophenes can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and radical substitution . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the sulfonamide group might increase its solubility in water, while the presence of the thiophene rings might increase its stability .Aplicaciones Científicas De Investigación

Conductive Hybrid Composites

This compound can be used in the synthesis of conductive hybrid composites . The compound undergoes functionalization with diethyl [2-hydroxy-2-(thiophen-3-yl)ethyl]phosphonate and 2-tiophene carboxylic acid . The addition of functionalized 3D-MoS 2 in the P3HT/MoS 2 composites improved the percentage of HT dyads and the definition of shoulders in the dyad signal, indicating a better arrangement of the polymeric chains .

Flexible Electronics Photosensors

The compound can be used in the development of flexible electronics photosensors . The functionalization of the 3D-MoS 2 white phosphonic group increased the conjugation length, the percentage of crystallinity, and the conductivity .

Electrochromic Devices

The compound can be used in the creation of electrochromic devices . The functionalized composites showed a decrease in the energy gap compared to P3HT .

Photocatalysis

The compound can be used in photocatalysis . The functionalization of the 3D-MoS 2 was successfully carried out, and a close interaction between the P3HT and 3D-MoS 2 was determined .

Harvesting Energy Material in Solar Cells

The compound can be used in harvesting energy material in solar cells . The work provides evidence for a better performance in composites functionalized with a phosphonate group because a phosphonic anchor provides strong electronic coupling with the 3D-MoS 2 .

Thiophene Substitution Chemistry

The compound can be used in thiophene substitution chemistry . The nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring are reviewed .

Propiedades

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S2/c1-10-7-12(19-2)3-4-14(10)21(17,18)15-8-13(16)11-5-6-20-9-11/h3-7,9,13,15-16H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQZNYMYNFALBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2689269.png)

![1-[(E)-3-(benzenesulfonyl)-4-phenylbut-1-enyl]benzotriazole](/img/structure/B2689271.png)

![N-[3-(1H-pyrazol-5-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2689274.png)

![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)

![2-(5-chlorothiophen-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2689284.png)